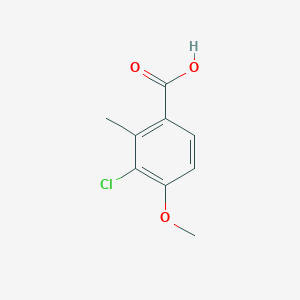

3-Chloro-4-methoxy-2-methylbenzoic acid

Description

3-Chloro-4-methoxy-2-methylbenzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at position 3, a methoxy group at position 4, and a methyl group at position 2. Its molecular formula is C₉H₉ClO₃, with a molecular weight of 200.62 g/mol. The compound’s structure combines electron-withdrawing (Cl) and electron-donating (OMe, Me) substituents, influencing its physicochemical properties, such as acidity, solubility, and reactivity. Substituted benzoic acids like this are often utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles.

Properties

Molecular Formula |

C9H9ClO3 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

3-chloro-4-methoxy-2-methylbenzoic acid |

InChI |

InChI=1S/C9H9ClO3/c1-5-6(9(11)12)3-4-7(13-2)8(5)10/h3-4H,1-2H3,(H,11,12) |

InChI Key |

ASJUXRCEEVMLKY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Nitration-Hydrogenation-Chlorination Sequence

A prominent route involves sequential nitration, hydrogenation, and chlorination starting from m-toluic acid (3-methylbenzoic acid). This method, detailed in CN112778147A , proceeds as follows:

Step 1: Nitration

m-Toluic acid is nitrated using concentrated nitric acid (60–75% w/w) at 0–20°C for 1–2 hours to yield 2-nitro-3-methylbenzoic acid . The nitro group directs subsequent functionalization.

Step 2: Hydrogenation Reduction

Catalytic hydrogenation (Pd/C or Raney Ni, 40–60°C, 2–3 hours) reduces the nitro group to an amine, producing 2-amino-3-methylbenzoic acid . Solvents like ethanol or tetrahydrofuran enhance reaction efficiency.

Step 3: Chlorination

The amine intermediate undergoes electrophilic chlorination using N-chlorosuccinimide (NCS) or dichlorohydantoin in polar aprotic solvents (e.g., DMF, DMSO) at 90–110°C for 1–2 hours. Benzoyl peroxide (1–2% wt) acts as a radical initiator, achieving regioselective chlorination at the para position relative to the methyl group.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Total Yield | 63.0–68.4% | |

| Purity | 99.0–99.5% | |

| Melting Point | 238–243°C |

Halogenation of Methoxy-Substituted Intermediates

Direct Chlorination Using Phase Transfer Catalysts

CN113387853A describes a one-pot chlorination of 2-methyl-4-methoxybenzoic acid using sodium hypochlorite (NaOCl) or sodium hypobromite (NaOBr) under phase transfer catalysis. Tetrabutylammonium bromide facilitates interfacial reactivity, enabling chlorination at 5–100°C within 0.5–8 hours. Acidification (HCl or HBr) precipitates the product.

Optimization Insights :

- Catalyst Loading : 0.05–0.1 mol% tetrabutylammonium bromide maximizes yield (96.1%).

- Solvent System : Aqueous/organic biphasic mixtures (e.g., H₂O/CH₃CN) improve mass transfer.

Oxazoline Intermediate Route

Cyclization and Hydrolysis

EP0729953A2 outlines a pathway via oxazoline intermediates. 2-Ethyl-3-methoxy-4-methylbenzoic acid is synthesized through:

- Cyclization : Reaction of 2-ethyl-3-methoxy-4-methylphenyl derivatives with 5,5-dimethyloxazoline.

- Hydrolysis : Acidic or basic cleavage of the oxazoline ring yields the target carboxylic acid.

This method avoids harsh chlorination conditions but requires specialized precursors.

Benzylic Oxidation of Polyalkylated Arenes

Permanganate-Mediated Oxidation

Radical-based oxidation of 3-methoxy-2,4-dimethyltoluene using KMnO₄ or Na₂Cr₂O₇ under acidic conditions selectively oxidizes the benzylic methyl group to a carboxylic acid. ChemistrySteps notes that primary benzylic carbons are preferentially oxidized, with yields exceeding 85% under optimized conditions (70–100°C, H₂SO₄ catalyst).

Limitation : Over-oxidation to CO₂ may occur with excess oxidant.

Industrial-Scale Considerations

Continuous Flow Halogenation

WO2023200913A1 highlights a continuous flow approach for chlorination using gaseous Cl₂ or Br₂. Key advantages include:

- Residence Time : <1 minute in Corning AFR reactors.

- Scalability : Multigram quantities produced hourly with 92% yield.

- Safety : Compressed air replaces pure O₂, reducing explosion risks.

Comparative Analysis of Methods

Emerging Trends and Innovations

Photocatalytic Chlorination

Recent advances (e.g., ACS Omega ) employ eosin Y or SAS photocatalysts for benzylic chlorination under visible light. This method reduces reliance on stoichiometric reagents and operates at ambient temperatures.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxy-2-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-4-methoxy-2-methylbenzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxy-2-methylbenzoic acid involves its interaction with specific molecular targets. The presence of the chlorine and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Chloro-4-methoxy-2-methylbenzoic acid with five structurally related benzoic acid derivatives, highlighting substituent positions, molecular formulas, and estimated properties:

| Compound Name | CAS Number | Substituents (Position) | Molecular Formula | Molecular Weight | Key Properties (Estimated) |

|---|---|---|---|---|---|

| This compound | - | 2-Me, 3-Cl, 4-OMe | C₉H₉ClO₃ | 200.62 | High lipophilicity; moderate acidity due to competing EW (Cl) and ED (OMe, Me) effects. |

| 3-Chloro-4-methoxybenzoic acid | 37908-96-6 | 3-Cl, 4-OMe | C₈H₇ClO₃ | 186.59 | Lower lipophilicity than target compound; higher acidity (no steric hindrance from Me). |

| 4-Chloro-3-methoxybenzoic acid | 85740-98-3 | 4-Cl, 3-OMe | C₈H₇ClO₃ | 186.59 | Positional isomer; Cl at para to COOH enhances EW effect, increasing acidity. |

| 3,5-Dichloro-4-hydroxybenzoic acid | 3336-41-2 | 3,5-Cl, 4-OH | C₇H₄Cl₂O₃ | 219.01 | Strong acidity (pKa ~1.5–2.5); low solubility due to H-bonding and Cl substituents. |

| 3-Chloro-4-fluoro-2-hydroxybenzoic acid | 860296-14-6 | 3-Cl, 4-F, 2-OH | C₇H₄ClFO₃ | 190.56 | High acidity (OH and F groups); enhanced H-bonding potential. |

Key Differences and Implications

Electronic Effects

- Chlorine vs. Methoxy/Methyl: The chlorine at position 3 (meta to COOH) exerts an electron-withdrawing inductive effect, lowering the pKa of the carboxylic acid group. However, the methoxy group at position 4 (para to COOH) donates electrons via resonance, partially counteracting this effect.

- Positional Isomerism : 4-Chloro-3-methoxybenzoic acid (CAS 85740-98-3) exhibits higher acidity than the target compound due to the para-positioned chlorine, which strongly withdraws electrons from the COOH group .

Lipophilicity and Solubility

- The methyl group in the target compound enhances lipophilicity, making it more suitable for applications requiring membrane permeability (e.g., drug delivery). In contrast, hydroxyl-containing analogs like 3,5-Dichloro-4-hydroxybenzoic acid (CAS 3336-41-2) exhibit lower solubility in nonpolar solvents due to H-bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.